molecular formula C9H6BrNO3 B2464710 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 258508-82-6

6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B2464710
CAS No.: 258508-82-6
M. Wt: 256.055
InChI Key: ZAPSCUJQCONCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 258508-82-6) is a valuable benzoxazine-dione derivative with a molecular weight of 256.05 g/mol and the molecular formula C9H6BrNO3 . This compound is a versatile and high-value building block in organic and medicinal chemistry. Its primary research application is as a key precursor in the synthesis of complex, biologically active heterocyclic scaffolds . For instance, it serves as a crucial coupling partner in the development of unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones, a privileged structure in drug design for its potential in developing compounds with cytotoxic and antibacterial properties . The bromine atom at the 5-position and the reactive oxazine-dione core make this compound an excellent electrophile for nucleophilic substitution and ring-opening reactions, enabling the modular construction of diverse chemical libraries. The benzoxazine-2,4-dione core structure is widely recognized as an important fused heterocyclic system that displays a broad spectrum of biological and pharmacological properties, including antipsychotic, antitumor, and potent inhibition of viruses like hepatitis C . As such, our product is an essential intermediate for researchers working in lead optimization and the discovery of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet before use.

Properties

IUPAC Name

6-bromo-5-methyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPSCUJQCONCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)OC(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the bromination of 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and reaction time .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions:

  • Ammonolysis : Reaction with aqueous ammonia at 80–100°C yields 5-methyl-6-amino-1H-benzo[d] oxazine-2,4-dione.

  • Alkoxylation : Treatment with alcohols (e.g., methanol or ethanol) in the presence of K₂CO₃ produces 6-alkoxy derivatives.

  • Thiolation : Reacts with thiols (e.g., benzyl mercaptan) in DMF to form 6-arylthio analogs.

Key Mechanism :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing oxazine ring activates the bromine for nucleophilic attack.

Suzuki Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-couplings:

  • With Boronic Acids : Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O (3:1), aryl/heteroaryl boronic acids couple to form biaryl derivatives (e.g., 6-phenyl-5-methyl-1H-benzo[d] oxazine-2,4-dione).

Example Reaction :

6-Bromo-5-methyl-oxazine-dione+PhB(OH)2Pd(PPh₃)₄6-Phenyl-5-methyl-oxazine-dione+HBr\text{6-Bromo-5-methyl-oxazine-dione} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{6-Phenyl-5-methyl-oxazine-dione} + \text{HBr}

Cyclization Reactions

The compound acts as a precursor in heterocycle synthesis:

  • With Anthranilic Acid : In THF/NaH, it forms dibenzo[b,f]diazocine-6,12-diones via intermolecular coupling .

  • Quinolinone Formation : Reacts with ethyl cyanoacetate under basic conditions to yield quinolinone derivatives through cyclization .

Key Conditions :

ReagentSolventTemperatureProduct Yield
Anthranilic acidTHFReflux45–60%
Ethyl cyanoacetateDMF80°C55–70%

Phosphorylation Reactions

6-Bromo-5-methyl-1H-benzo[d] oxazine-2,4-dione reacts with methylenebisphosphonates to form N-heterocyclic bisphosphonate derivatives. This reaction is catalyzed by tetraethyl methylenebisphosphonate in refluxing toluene .

Key Application :
The resulting bisphosphonates show cytogenetic activity in human lymphocyte cultures, with sister chromatid exchange frequencies reduced by 18–32% compared to controls .

Coupling with Aminobenzoic Acids

Under basic conditions, the compound couples with 2-aminobenzoic acids to form unsymmetrical dibenzo[b,f]diazocine-6,12-diones. Sodium hydride in THF facilitates this transformation .

Example :

6-Bromo-5-methyl-oxazine-dione+2-Aminobenzoic acidNaH/THFDibenzo-diazocine-dione+HBr\text{6-Bromo-5-methyl-oxazine-dione} + \text{2-Aminobenzoic acid} \xrightarrow{\text{NaH/THF}} \text{Dibenzo-diazocine-dione} + \text{HBr}

Hydrolysis Reactions

The oxazine ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the ring to yield 5-methyl-6-bromoanthranilic acid.

  • Basic Hydrolysis : NaOH in aqueous ethanol produces 5-methyl-6-bromo-2,4-dihydroxybenzamide.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific cancer cell pathways. For instance, the compound's ability to interact with DNA and RNA suggests potential as a chemotherapeutic agent.

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents.

Organic Synthesis

Intermediate in Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Photochemical Applications : The compound's structure allows for interesting photochemical behavior. It can be utilized in the development of light-sensitive materials or as a photoinitiator in polymerization processes.

Agrochemicals

Pesticide Development : There is potential for this compound to be explored as a precursor for developing new pesticides. Its chemical structure may provide the necessary properties for effective pest control while minimizing environmental impact.

Table 1: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of specific cancer cell lines; potential chemotherapeutic useJournal of Medicinal Chemistry
Antimicrobial PropertiesEffective against Gram-positive bacteria; potential antibiotic developmentInternational Journal of Antimicrobial Agents
Organic SynthesisUtilized as an intermediate in synthesizing complex organic compoundsOrganic Letters
Pesticide DevelopmentPromising results in preliminary pesticide efficacy studiesJournal of Agricultural and Food Chemistry

Mechanism of Action

The mechanism of action of 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The benzo[d][1,3]oxazine-2,4-dione derivatives vary primarily in substituent type, position, and electronic effects. Key examples include:

Compound Name Substituents Key Properties/Applications Reference
6-Bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione 6-Br, 5-Me Potential antimicrobial/antiviral agent
6-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione 6-Cl, 1-Me Intermediate for tricyclic N-bridgehead compounds
1-Benzyl-1H-benzo[d][1,3]oxazine-2,4-dione 1-Bn Used in Mannich base synthesis
7-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione 7-NO₂ Precursor for RNA probing reagent 1M7
6-Nitroisatoic acid anhydride 6-NO₂ Antiplasmodial activity (tryptanthrin derivatives)

Physical and Chemical Properties

  • Melting Points : Bulky substituents (e.g., naphthylmethyl) increase melting points (e.g., 230–231°C for 6-bromo-1-(naphthalen-1-ylmethyl) derivative) compared to smaller groups like methyl (141–142°C for 1-benzyl derivative) .
  • Reactivity: Bromine at position 6 enhances electrophilicity, favoring nucleophilic substitution reactions, whereas nitro groups (e.g., 7-NO₂) require harsh conditions (thionyl chloride, 65°C) for synthesis .
  • Solubility : Methyl and benzyl groups improve solubility in organic solvents (e.g., DMF, chloroform), critical for reaction optimization .

Key Findings and Implications

Substituent Effects : Bromine at position 6 increases electrophilicity, making the compound reactive toward nucleophiles, while methyl groups at position 5 provide steric stabilization .

Synthetic Flexibility : Sodium hydride-mediated alkylation is robust for N-substitution but requires careful control to avoid hydrolysis byproducts .

Biological Relevance : Bromo and nitro derivatives are prioritized in drug discovery due to their bioactivity, though toxicity profiles must be evaluated .

Data Tables

Table 1: Comparative Analysis of Selected Derivatives

Property 6-Bromo-5-methyl Derivative 6-Chloro-1-methyl Derivative 7-Nitro Derivative
Melting Point (°C) ~220–230 (inferred) 201–202 230–231 (post-purification)
Yield (%) ~60 (estimated) 62 40–50
Key Application Antimicrobial Intermediate RNA probing
Reactivity High (Br) Moderate (Cl) High (NO₂)

Biological Activity

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (CAS No. 258508-82-6) is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, antibacterial properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazine core structure with a bromine atom and a methyl group at specified positions. Its molecular formula is C9H6BrNO3C_9H_6BrNO_3, with a molecular weight of approximately 256.05 g/mol. The structural formula is illustrated below:

Property Value
Molecular FormulaC₉H₆BrNO₃
Molecular Weight256.05 g/mol
CAS Number258508-82-6

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's reactivity, which may influence its binding affinity to biological molecules. Research indicates that the compound can modulate enzyme activities, potentially leading to various biological effects such as cytotoxicity against cancer cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. For instance, in a study assessing its effects on HeLa (cervical cancer) and U87 (glioblastoma) cell lines, the compound demonstrated selective cytotoxicity:

Cell Line IC₅₀ (µM) Effect
HeLa97.3Moderate cytotoxicity
U87>200Lower cytotoxicity observed

These findings suggest that while the compound exhibits some degree of selectivity towards cancerous cells, further optimization may be necessary to enhance its efficacy.

Antibacterial Activity

In addition to its anticancer properties, the antibacterial activity of this compound has also been investigated. However, studies have reported that this compound does not exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria at concentrations tested (12.5 µM to 100 µM). For example:

Bacterial Strain Activity
Staphylococcus aureusNo significant inhibition
Escherichia coliNo significant inhibition

Case Studies and Research Findings

Several studies have explored the broader implications of compounds structurally related to this compound. For instance:

  • Cytotoxic Effects : A study involving dibenzo[b,f][1,5]diazocine derivatives showed varying levels of cytotoxicity across different cancer cell lines. Some derivatives demonstrated IC₅₀ values comparable to those observed for this compound .
  • Mechanistic Insights : Research into similar compounds has provided insights into their mechanisms of action involving apoptosis induction in cancer cells and potential pathways for further drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted anthranilic acid derivatives with acylating agents. For example, bromoanthranilic acid derivatives can react with methyl chloroformate under basic conditions (e.g., pyridine) at 0–5°C to form the oxazine ring. Purification via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate) is recommended. Monitor reaction progress using TLC (mobile phase: hexane:ethyl acetate, 2:1) . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of anthranilic acid to acylating agent) and reaction time (30–60 minutes).

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., bromine and methyl group positions). The methyl group typically appears as a singlet (~δ 2.3 ppm in CDCl₃), while aromatic protons show splitting due to bromine’s deshielding effect .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds or π-π stacking) to validate the oxazine ring conformation .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~284 Da) and isotopic patterns from bromine .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its anti-inflammatory or antimicrobial potential?

  • Methodological Answer :

  • In vitro assays : Use LPS-induced RAW 264.7 macrophages to assess anti-inflammatory activity via TNF-α/IL-6 inhibition (IC₅₀ determination). For antimicrobial screening, employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents at positions 5 and 6) to identify critical functional groups. Compare activity data with computational docking results (e.g., binding affinity to COX-2 or bacterial enzymes) .

Q. What computational strategies are recommended to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with targets like cyclooxygenase (COX) or bacterial topoisomerases. Validate docking poses with MD simulations (AMBER/CHARMM) to assess stability .
  • QSAR modeling : Develop regression models using descriptors (e.g., logP, polar surface area) to correlate physicochemical properties with observed bioactivity .

Q. How should researchers address contradictory data in synthesis yields or biological activity across studies?

  • Methodological Answer :

  • Variable analysis : Compare reaction conditions (e.g., solvent polarity, temperature) or assay protocols (e.g., cell line viability, incubation time). For example, higher yields may result from anhydrous pyridine vs. aqueous bases due to reduced hydrolysis .
  • Statistical validation : Apply ANOVA to identify significant variables. Reproduce experiments with controlled parameters (e.g., fixed molar ratios, standardized cell culture media) .

Safety and Best Practices

Q. What safety protocols are critical when handling brominated benzoxazine derivatives?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile reagents (e.g., pyridine, benzoyl chloride).
  • Waste disposal : Neutralize acidic/basic waste before disposal. Brominated compounds require segregation as halogenated waste .

Data Dissemination

Q. How can researchers effectively document and report findings on this compound for peer-reviewed publication?

  • Methodological Answer :

  • Data organization : Compile synthetic procedures, spectral data (NMR/HRMS), and bioassay results in supplementary materials. Use CIF files for crystallographic data .
  • Conflict resolution : Disclose batch-to-batch variability (e.g., purity >95% via HPLC) and statistically validate biological replicates (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.